molecular formula C24H23F2N5O2S B2977468 2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1357784-01-0

2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2977468
CAS RN: 1357784-01-0
M. Wt: 483.54
InChI Key: WHKZIQXMLZRDSG-UHFFFAOYSA-N
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Description

2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23F2N5O2S and its molecular weight is 483.54. The purity is usually 95%.
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Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Research on structurally related compounds, such as 6-fluorobenzo[b]pyran derivatives, has demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer. These compounds, synthesized through various chemical reactions, show potential as anticancer agents at low concentrations compared to reference drugs like 5-fluorodeoxyuridine. Such findings highlight the relevance of fluoro-substituted compounds in cancer research and their potential therapeutic applications (Hammam et al., 2005).

Novel Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to synthesize coordination complexes with metals like Co(II) and Cu(II), demonstrating significant antioxidant activity. These complexes, characterized by various spectroscopic techniques, exhibit 1D and 2D supramolecular architectures through hydrogen bonding interactions. The antioxidant activity, assessed through DPPH, ABTS, and FRAP assays, suggests these compounds' potential in oxidative stress-related research and therapeutic applications (Chkirate et al., 2019).

Anti-inflammatory Activity of Pyrazole Derivatives

Compounds with pyrazole rings, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized and tested for anti-inflammatory activity. Among these derivatives, certain compounds have shown significant anti-inflammatory effects, suggesting the potential of pyrazole-acetamide derivatives in developing anti-inflammatory agents (Sunder & Maleraju, 2013).

Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidines for Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, similar in structural motif to the compound , have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), associated with neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl-analogues, exhibit subnanomolar affinity for TSPO. Their potential as in vivo PET radiotracers for neuroinflammation highlights the importance of such compounds in neuroscience research and imaging of neuroinflammatory conditions (Damont et al., 2015).

properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-6-8-17(25)9-7-16)34-13-20(32)27-18-10-5-14(2)19(26)11-18/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKZIQXMLZRDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

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